An In-Depth Technical Guide to the Solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine in Organic Solvents
An In-Depth Technical Guide to the Solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the key physicochemical properties of the compound, discusses the theoretical principles governing its solubility, and presents a qualitative solubility profile in a range of common organic solvents. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with a workflow diagram. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility characteristics to enable effective solvent selection for synthesis, purification, formulation, and analytical applications.
Introduction
4-[2-(4-Pyridinyl)ethyl]morpholine is a bifunctional molecule incorporating both a pyridine ring and a morpholine moiety. This unique structure imparts a specific set of physicochemical properties that are critical for its application as a synthetic building block. The pyridine group offers a site for potential coordination chemistry and hydrogen bonding, while the morpholine group, a common feature in many approved drugs, can enhance aqueous solubility and metabolic stability.
Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, the choice of solvent dictates reaction rates, yields, and impurity profiles. For purification processes like crystallization, selecting an appropriate solvent system is crucial for obtaining high-purity material. In pharmaceutical development, solubility directly impacts formulation strategies and the ultimate bioavailability of an active pharmaceutical ingredient (API).[1] This guide serves as a foundational resource for making informed decisions regarding solvent selection in any process involving 4-[2-(4-Pyridinyl)ethyl]morpholine.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 4-[2-(4-Pyridinyl)ethyl]morpholine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| IUPAC Name | 4-(2-pyridin-4-ylethyl)morpholine | |
| CAS Number | 20566-07-4 | |
| Predicted XLogP3-AA | 0.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 (Pyridine N, Morpholine N, Morpholine O) | [2] |
| Topological Polar Surface Area | 25.4 Ų | [2] |
The molecule possesses a moderate LogP value, suggesting a balance between hydrophilicity and lipophilicity. The presence of three hydrogen bond acceptors and no donors indicates it will primarily interact with protic solvents by accepting hydrogen bonds. Its polarity, arising from the nitrogen and oxygen heteroatoms, suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.
Theoretical Principles of Solubility
The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[3] This concept states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
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Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic compounds. They can be further divided into:
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate 4-[2-(4-Pyridinyl)ethyl]morpholine by interacting with its heteroatoms.
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Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.
-
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. Polar molecules like 4-[2-(4-Pyridinyl)ethyl]morpholine are generally expected to have low solubility in these solvents.
Solubility Profile in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The morpholine and pyridine moieties both contribute to water solubility.[4][5] |
| Methanol | Polar Protic | Very Soluble | Excellent hydrogen bonding capabilities and polarity match. |
| Ethanol | Polar Protic | Very Soluble | Similar to methanol, provides favorable polar and hydrogen bonding interactions.[4] |
| Isopropanol (IPA) | Polar Protic | Soluble | Good solubility expected, though perhaps slightly less than methanol or ethanol due to increased alkyl character. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | The high dipole moment should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful, highly polar solvent capable of dissolving a wide range of compounds. |
| Acetone | Polar Aprotic | Soluble | Good polarity for dissolving the compound.[4] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for organic synthesis that should readily dissolve the compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether functionality and polarity are compatible with the solute. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | May require some energy (heating) to achieve high concentrations. |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic ring offers some favorable interaction with the pyridine ring, but overall polarity mismatch limits solubility.[4] |
| Hexane / Heptane | Nonpolar Aliphatic | Insoluble / Very Sparingly Soluble | Significant polarity mismatch between the polar solute and nonpolar solvent. |
Standardized Protocol for Experimental Solubility Determination
To obtain accurate, quantitative solubility data, the isothermal shake-flask method is the gold-standard and most widely accepted technique.[6][7] It measures the thermodynamic equilibrium solubility of a compound at a specific temperature.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Materials & Equipment
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4-[2-(4-Pyridinyl)ethyl]morpholine (solid)
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Selected organic solvents (HPLC grade or higher)
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Analytical balance
-
Glass vials or flasks with screw caps
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Temperature-controlled orbital shaker or rotator
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Centrifuge
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Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
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Preparation: Add an excess amount of solid 4-[2-(4-Pyridinyl)ethyl]morpholine to a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a precisely known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[6][7] Preliminary time-to-equilibrium studies can be run to confirm the minimum required duration.[6]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Then, separate the undissolved solid from the saturated solution. The most robust method is centrifugation, followed by careful filtration of the supernatant through a syringe filter.[3] This two-step process minimizes the transfer of fine particulates into the analytical sample.
-
Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.[3]
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Factors Influencing Solubility & Experimental Considerations
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is critical to control and report the temperature at which experiments are conducted.
-
pH: As a basic compound (containing pyridine and morpholine nitrogens), the solubility of 4-[2-(4-Pyridinyl)ethyl]morpholine in aqueous or protic solvents will be highly pH-dependent. In acidic conditions, protonation of the nitrogen atoms will form a salt, significantly increasing solubility. This guide focuses on non-buffered organic solvents where pH is not a primary factor.
-
Purity: The purity of both the solute and the solvent can affect solubility measurements. Impurities can either increase or decrease observed solubility. Use of high-purity materials is essential for accurate data.[1]
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous material can have different solubilities. It is important to characterize the solid form used for the experiment and to check the residual solid after equilibration to ensure no phase transformation has occurred.[7]
Practical Applications & Solvent Selection
The solubility data gathered informs several key decisions in a research and development setting. The choice of an appropriate solvent is a balance of solvency power, safety, environmental impact, and process compatibility.[8]
-
For Chemical Synthesis: A solvent is needed in which reactants are sufficiently soluble to ensure a homogeneous reaction mixture and reasonable reaction rates.
-
For Purification by Crystallization: An ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals upon cooling.
-
For Formulation: The solvent or solvent system must be capable of dissolving the required concentration of the compound and be compatible with other excipients and the intended delivery route.[1]
-
For Analytical Chemistry: The solvent used to prepare samples for analysis (e.g., HPLC, NMR) must completely dissolve the analyte without interfering with the detection method.
Solvent Selection Logic
Caption: A logical decision-making process for solvent selection.
Conclusion
4-[2-(4-Pyridinyl)ethyl]morpholine exhibits a solubility profile consistent with its polar, heterocyclic structure, showing high predicted solubility in polar protic and aprotic solvents and poor solubility in nonpolar aliphatic solvents. For any critical application, this qualitative assessment must be supported by robust, quantitative experimental data. The isothermal shake-flask method described herein represents the industry-standard protocol for generating reliable thermodynamic solubility values. By integrating this data with practical considerations such as process safety and environmental impact, researchers can make scientifically sound decisions for solvent selection, thereby optimizing their synthetic, purification, and formulation processes.
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